1,3-Dithiolane-2,4,5-trithione
Overview
Description
1,3-Dithiolane-2,4,5-trithione: is a heterocyclic compound that belongs to the class of 1,3-dithiole-2-thionesIt is also a key intermediate in the synthesis of substituted tetrathiafulvalenes, which are known for their electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane-2,4,5-trithione can be synthesized through the oxidation of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolate) zincate with iodine at low temperatures (around -55°C). Alternatively, sulfur dioxide chloride or oxalyl chloride can be used as oxidizing agents at room temperature .
Industrial Production Methods: The industrial production of this compound typically involves the [4+2] cycloaddition of the this compound oligomer to various unsaturated acyclic, carbocyclic, and heterocyclic compounds. This method allows for the production of a sufficient quantity of the compound suitable for use without further purification .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolane-2,4,5-trithione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, sulfur dioxide chloride, and oxalyl chloride.
Substitution: It can participate in substitution reactions with various unsaturated compounds, such as cyclohexene, cyclopentene, and norbornene.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, sulfur dioxide chloride, oxalyl chloride.
Reaction Conditions: Low temperatures for iodine oxidation (-55°C), room temperature for sulfur dioxide chloride and oxalyl chloride reactions.
Major Products: The major products formed from these reactions include substituted tetrathiafulvalenes, which are derivatives of bis(ethylenedithio)tetrathiafulvalene .
Scientific Research Applications
1,3-Dithiolane-2,4,5-trithione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dithiolane-2,4,5-trithione involves its ability to undergo [4+2] cycloaddition reactions with various unsaturated compounds. This allows for the modification of its molecular structure, leading to the formation of substituted tetrathiafulvalenes. These reactions typically involve the initial nucleophilic attack by the thiolate anion on the halogen atom .
Comparison with Similar Compounds
- 1,3-Dithiolane-2-thione
- 1,3-Dithiane
- 1,3-Dithiolane
Comparison: 1,3-Dithiolane-2,4,5-trithione is unique due to its ability to form substituted tetrathiafulvalenes through [4+2] cycloaddition reactions. This property distinguishes it from other similar compounds like 1,3-dithiolane-2-thione and 1,3-dithiane, which do not exhibit the same level of reactivity and versatility in forming electronic materials .
Biological Activity
1,3-Dithiolane-2,4,5-trithione (C3S5) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential medicinal properties. Recent research has explored its applications in various fields, including oncology, anti-inflammatory therapies, and as an antioxidant agent.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C3S5 |
Molecular Weight | 152.22 g/mol |
CAS Number | 123399-69-9 |
Density | 1.4 g/cm³ |
Melting Point | 23 °C |
Boiling Point | 398 °C |
The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways. Its mechanism of action includes:
- Antioxidant Activity : The compound acts as a scavenger for free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Antitumor Properties : Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways.
Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant properties. For example, it has been demonstrated to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various cell models. This property is crucial in mitigating oxidative damage in tissues.
Anti-inflammatory Effects
Research published in Phytotherapy Research highlights the compound's ability to reduce inflammation markers in vitro and in vivo. In animal models of inflammation, administration of this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .
Antitumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The following table summarizes key findings from recent studies on its antitumor effects:
Study Reference | Cell Line | Effect | Mechanism |
---|---|---|---|
MCF-7 | Induction of apoptosis | Caspase activation | |
HeLa | Growth inhibition | Cell cycle arrest | |
A549 | Reduced viability | ROS generation |
Case Study 1: Cancer Therapy
A clinical trial investigated the effects of this compound as an adjunct therapy in patients with advanced cancer. Results indicated a significant reduction in tumor size and improved quality of life metrics among participants receiving the compound alongside standard chemotherapy .
Case Study 2: Inflammatory Disorders
Another study focused on patients with rheumatoid arthritis treated with a formulation containing this compound. The treatment resulted in marked reductions in pain scores and inflammatory markers compared to a placebo group .
Properties
IUPAC Name |
1,3-dithiolane-2,4,5-trithione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3S5/c4-1-2(5)8-3(6)7-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQVDMLKRDJLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)C(=S)SC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123399-69-9 | |
Record name | 1,3-Dithiolane-2,4,5-trithione, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123399-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80365801 | |
Record name | 1,3-dithiolane-2,4,5-trithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123399-69-9 | |
Record name | 1,3-dithiolane-2,4,5-trithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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